Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl-
Overview
Description
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- is an organosilicon compound with the molecular formula C6H14Cl2Si2 This compound is part of the disilane family, which consists of silicon-silicon bonded compounds It is characterized by the presence of two silicon atoms, each bonded to ethyl, methyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- typically involves the reaction of dichlorosilanes with organolithium reagents. One common method is the reaction of dichlorodimethylsilane with diethylmagnesium in the presence of a catalyst. The reaction proceeds under controlled temperature and pressure conditions to yield the desired disilane compound.
Industrial Production Methods
Industrial production of disilane compounds often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorosilane groups to hydrosilanes.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Grignard reagents or organolithium compounds are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- involves its interaction with various molecular targets. The silicon-silicon bond and the presence of chlorine atoms make it reactive towards nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials.
Comparison with Similar Compounds
Similar Compounds
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-: Similar in structure but with different alkyl groups.
Dichlorodimethylsilane: Contains two chlorine atoms and two methyl groups bonded to silicon.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group bonded to silicon.
Uniqueness
Disilane, 1,2-dichloro-1,1-diethyl-2,2-dimethyl- is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to other disilane compounds.
Properties
IUPAC Name |
chloro-[chloro(diethyl)silyl]-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2Si2/c1-5-10(8,6-2)9(3,4)7/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZGEMGUBHIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)([Si](C)(C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00836301 | |
Record name | 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00836301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828282-95-7 | |
Record name | 1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00836301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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